Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate structure
93204-36-5 structure
Product Name:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
CAS No:93204-36-5
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
Update Time:2024-10-26

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
    • D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
    • N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
    • N-Z-D-serine methyl ester
    • Z-D-SERINE METHYL ESTER
    • Cbz-D-serine methyl ester
    • D-N-Cbz-serine methyl ester
    • N-CBZ-D-serine methyl ester
    • N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
    • MFCD00799501
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
    • Methyl ((benzyloxy)carbonyl)-D-serinate
    • DA-55404
    • N-Cbz-D-serineMethylEster
    • 93204-36-5
    • HY-W052310
    • SCHEMBL345229
    • methyl N-[(benzyloxy)carbonyl]-D-serinate
    • F20435
    • Q-101604
    • DTXSID80473793
    • METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
    • AKOS016844204
    • N-(Benzyloxycarbonyl)-D-serine methyl ester
    • CS-0045089
    • CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Z-D-Ser-OMe
    • AS-71189
    • EN300-7047544
    • MDL: MFCD00799501
    • Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
    • InChI Key: CINAUOAOVQPWIB-SNVBAGLBSA-N
    • SMILES: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

Computed Properties

  • Exact Mass: 253.09500
  • Monoisotopic Mass: 253.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.7
  • Topological Polar Surface Area: 84.9Ų

Experimental Properties

  • Color/Form: Golden liquid
  • Density: 1.2499 (rough estimate)
  • Melting Point: 41-43 °C (lit.)
  • Boiling Point: 170 °C/0.01 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.5200 (estimate)
  • PSA: 88.35000
  • LogP: 0.65110
  • Optical Activity: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Security Information

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Reference
Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates
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Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Reference
Process for the preparation of lacosamide using a new intermediate
, India, , ,

Production Method 3

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide ;  25 min, rt
Reference
A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions
Babu, Kothamasu Suresh; Rao, Vidadala Rama Subba; Rao, Ravu Ranga; Babu, Sakhamuri Sivaram; Rao, Janaswami Madhusudana, Canadian Journal of Chemistry, 2009, 87(2), 393-396

Production Method 4

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol
Reference
A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols
Scheurer, Andreas; Mosset, Paul; Bauer, Walter; Saalfrank, Rolf W., European Journal of Organic Chemistry, 2001, (16), 3067-3074

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
Reference
Tetrahydroisoquinoline compound intermediate, its preparation method and application
, China, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ;  100 h, 36 °C
Reference
Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3
Li, Ya-Lan; Pang, Jin-Yu; Lou, Ji-Cong; Sun, Wen-Wu; Liu, Ji-Kai; et al, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Reference
Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ;  overnight, rt
Reference
Preparation of thiazole derivatives as ERR-α inverse agonists
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: Chloroform
Reference
Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes
Kim, Heung Jae; Kwak, Woo Young; Min, Jong Pil; Lee, Jae Young; Yoon, Tae Hyun; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt
Reference
Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors
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Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h
Reference
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Panunzio, Mauro; Bandini, Elisa; Campana, Eileen; Vicennati, Paola, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

Production Method 12

Reaction Conditions
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  0 °C; 3 h, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 min, 0 °C
1.2 2 h, 0 °C → reflux
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
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Production Method 17

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Production Method 18

Reaction Conditions
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Production Method 19

Reaction Conditions
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Production Method 20

Reaction Conditions
Reference
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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Order Number:A859849
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:20
Price ($):166.0/594.0
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Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
A859849
Purity:99%/99%
Quantity:100g/500g
Price ($):166.0/594.0
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